molecular formula C19H23ClN2O2 B1442755 (9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride CAS No. 321660-77-9

(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride

Cat. No.: B1442755
CAS No.: 321660-77-9
M. Wt: 346.8 g/mol
InChI Key: JHRHSAILHBJRLU-UHFFFAOYSA-N
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Description

“(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 321660-77-9 . It has a molecular weight of 346.86 and a molecular formula of C19H23ClN2O2 . It is a solid substance .


Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Crystal Structure and Molecular Orientation

  • The compound, in the form of N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine, displays unique torsion angles in its crystal structure, differing from typical Fmoc-protected amino acids. This affects the orientations of the fluorene and carboxyl groups, leading to specific intermolecular hydrogen bonding patterns (Yamada, Hashizume, & Shimizu, 2008).

Synthesis and Utility in Peptide Synthesis

  • This compound is used in the synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates, which are integral in the formation of dipeptidyl urea esters. These carbamates, derived from Fmoc-amino acids, are important building blocks in peptide synthesis (Babu & Kantharaju, 2005).

Impact on Molecular Conformation

  • The structure of N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine, another related compound, demonstrates how the molecular plane of the O=C—NH—Cα unit is slightly pyramidalized. This affects the torsion angles and bond lengths, influencing the overall molecular conformation (Yamada, Hashizume, Shimizu, & Deguchi, 2008).

Role in the Synthesis of Schiff Base Compounds

  • The compound has been utilized in the synthesis of new Schiff base compounds containing fluorene, which are characterized by their unique UV properties. This application is significant in the study of solvent and molecular structure effects on absorption spectra (Wen-zhong, 2011).

Application in Photoelectric Performance Studies

  • Star-burst carbazol derivatives, which include 9H-fluoren-9-yl components, have been synthesized for studying photoelectric performances. These compounds are potential materials for hole transport and main materials in photoelectric applications (Xi-cun, 2010).

Development of Fluorescent Chemosensor Materials

  • Polyaniline derivatives of fluorene, such as poly(9,9-dihexyl-9H-fluoren-2-amine), have been developed for fluorescence sensing in environmental protection, biosensing, and toxin detection. This application highlights the compound's versatility in the creation of multifunctional chemosensors (Qian, Zhang, Liu, & Xia, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

“(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride” is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which plays a crucial role in the formation of peptides and proteins.

Mode of Action

The compound interacts with its target, the amine group, by forming a carbamate linkage. This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride . The resulting fluorenylmethoxycarbonyl (Fmoc) carbamate protects the amine from unwanted reactions during peptide synthesis .

Pharmacokinetics

For example, it is known to have high gastrointestinal absorption and is a substrate for P-glycoprotein .

Action Environment

The action of “this compound” can be influenced by various environmental factors. For instance, it is sensitive to moisture and heat . Therefore, it is typically stored in an inert atmosphere at temperatures between 2-8°C . These conditions help maintain the stability and efficacy of the compound.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2.ClH/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRHSAILHBJRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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